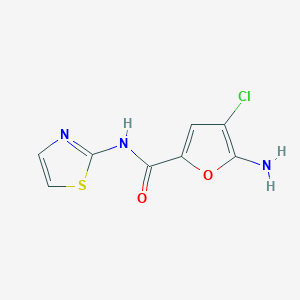![molecular formula C23H29IOSn B14211652 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol CAS No. 618444-61-4](/img/structure/B14211652.png)
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring, an ethenyl group, and a stannyl (tin-containing) moiety
Vorbereitungsmethoden
The synthesis of 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or similar olefination process.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The stannyl group can undergo substitution reactions, where the tin atom is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of novel materials with specific functionalities.
Wirkmechanismus
The mechanism by which 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol exerts its effects involves interactions at the molecular level. The stannyl group can participate in coordination chemistry, forming complexes with various metal ions. Additionally, the ethenyl group can undergo polymerization reactions, contributing to the compound’s versatility in materials science. Molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol stands out due to its unique combination of a cycloheptane ring, ethenyl group, and stannyl moiety. Similar compounds include:
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cyclohexan-1-ol: Differing by the size of the ring, this compound has a cyclohexane ring instead of a cycloheptane ring.
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cyclooctan-1-ol: Featuring a cyclooctane ring, this compound has a larger ring structure compared to the cycloheptane analog.
The uniqueness of this compound lies in its specific ring size and the presence of the stannyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
618444-61-4 |
|---|---|
Molekularformel |
C23H29IOSn |
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
1-[2-[dibenzyl(iodo)stannyl]ethenyl]cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.2C7H7.HI.Sn/c1-2-9(10)7-5-3-4-6-8-9;2*1-7-5-3-2-4-6-7;;/h1-2,10H,3-8H2;2*2-6H,1H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZDBNJZPBRGPCKB-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
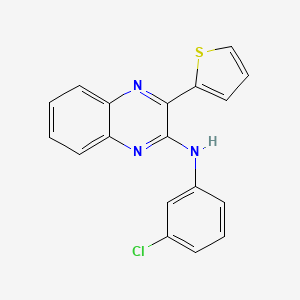
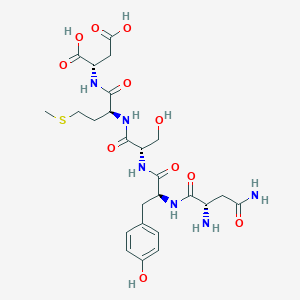
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
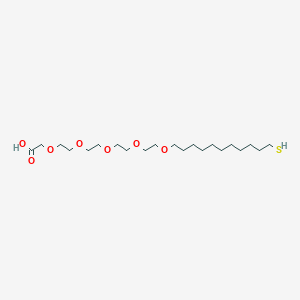



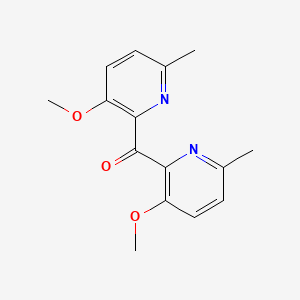
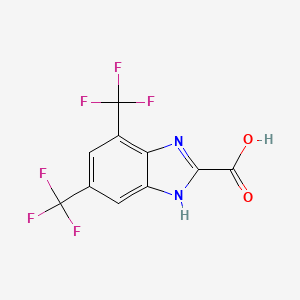
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
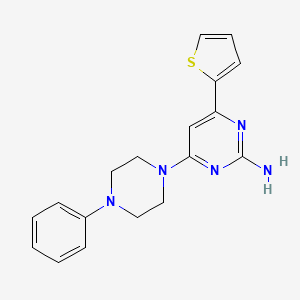
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
